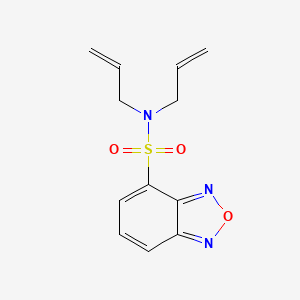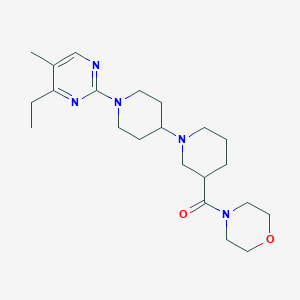![molecular formula C20H19NO3 B5383035 2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5383035.png)
2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with 8-hydroxyquinoline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Scientific Research Applications
2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often studied for its potential as a therapeutic agent.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development and as a lead compound in medicinal chemistry.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL include other quinoline derivatives such as:
2-Hydroxyquinoline: Known for its antimicrobial properties and used in various pharmaceutical formulations.
4-Hydroxyquinoline: Exhibits similar biological activities and is used in the synthesis of more complex heterocyclic compounds.
Quinoline-8-carboxylic acid: Used as an intermediate in the synthesis of various drugs and agrochemicals.
This compound stands out due to its unique combination of ethoxy and methoxy substituents, which enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-24-18-12-8-14(13-19(18)23-2)7-10-16-11-9-15-5-4-6-17(22)20(15)21-16/h4-13,22H,3H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWUZIHUMLWLJX-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-({3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetyl)glycinamide](/img/structure/B5382964.png)
![N-(4-{3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acryloyl}phenyl)-2-furamide](/img/structure/B5382971.png)
![ethyl 3-[8-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5382975.png)
![7-acetyl-2-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5382978.png)
![5-fluoro-2-[3-(3-pyridinyl)-1-azetidinyl]-4-(1-pyrrolidinyl)pyrimidine](/img/structure/B5382982.png)


![1-[1-(2-methoxy-6-methylbenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5383004.png)

![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5383012.png)
![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5383025.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B5383042.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methyl-1-vinyl-1H-pyrazole-4-carboxamide](/img/structure/B5383062.png)
